Cas no 808112-48-3 (L-Methioninamide,N-[[4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododec-1-yl]acetyl]glycyl-4-aminobenzoyl-D-phenylalanyl-L-glutaminyl-L-tryptophyl-L-alanyl-L-valylglycyl-L-histidyl-L-leucyl-)

L-Methioninamide,N-[[4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododec-1-yl]acetyl]glycyl-4-aminobenzoyl-D-phenylalanyl-L-glutaminyl-L-tryptophyl-L-alanyl-L-valylglycyl-L-histidyl-L-leucyl- structure
808112-48-3 structure
Produktname:L-Methioninamide,N-[[4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododec-1-yl]acetyl]glycyl-4-aminobenzoyl-D-phenylalanyl-L-glutaminyl-L-tryptophyl-L-alanyl-L-valylglycyl-L-histidyl-L-leucyl-
CAS-Nr.:808112-48-3
MF:C77H108N20O19S
MW:1649.86903572083
CID:1801679

L-Methioninamide,N-[[4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododec-1-yl]acetyl]glycyl-4-aminobenzoyl-D-phenylalanyl-L-glutaminyl-L-tryptophyl-L-alanyl-L-valylglycyl-L-histidyl-L-leucyl- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • L-Methioninamide,N-[[4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododec-1-yl]acetyl]glycyl-4-aminobenzoyl-D-phenylalanyl-L-glutaminyl-L-tryptophyl-L-alanyl-L-valylglycyl-L-histidyl-L-leucyl-
    • L-Methioninamide, N-[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododec-1-yl]acetyl]glycyl-4-aminobenzoyl-D-phenylalanyl-L-glutaminyl-L-tryptophyl-L-alanyl-L-valylglycyl-L-histidyl-L-leucyl-
    • Inchi: 1S/C77H108N20O19S/c1-45(2)32-57(73(112)88-55(69(80)108)22-31-117-6)90-74(113)59(35-52-37-81-44-85-52)87-62(99)38-84-76(115)68(46(3)4)92-70(109)47(5)86-72(111)58(34-50-36-82-54-15-11-10-14-53(50)54)91-71(110)56(20-21-61(79)98)89-75(114)60(33-48-12-8-7-9-13-48)97(77(116)49-16-18-51(78)19-17-49)64(101)39-83-63(100)40-93-23-25-94(41-65(102)103)27-29-96(43-67(106)107)30-28-95(26-24-93)42-66(104)105/h7-19,36-37,44-47,55-60,68,82H,20-35,38-43,78H2,1-6H3,(H2,79,98)(H2,80,108)(H,81,85)(H,83,100)(H,84,115)(H,86,111)(H,87,99)(H,88,112)(H,89,114)(H,90,113)(H,91,110)(H,92,109)(H,102,103)(H,104,105)(H,106,107)/t47-,55-,56-,57-,58-,59-,60+,68-/m0/s1
    • InChI-Schlüssel: MVNCWWKURXEXNQ-UVQFXFJVSA-N
    • Lächelt: C(N)(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1N=CNC=1)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC1C2=C(C=CC=C2)NC=1)NC(=O)[C@H](CCC(N)=O)NC(=O)[C@@H](CC1=CC=CC=C1)N(C(=O)CNC(CN1CCN(CC(O)=O)CCN(CC(O)=O)CCN(CC(O)=O)CC1)=O)C(=O)C1=CC=C(N)C=C1

Experimentelle Eigenschaften

  • Dichte: 1.324±0.06 g/cm3(Predicted)
  • Siedepunkt: 1941.3±65.0 °C(Predicted)
  • pka: 1.83±0.10(Predicted)
Empfohlene Lieferanten
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Nantong Boya Environmental Protection Technology Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Suzhou Senfeida Chemical Co., Ltd
Shanghai Joy Biotech Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shanghai Joy Biotech Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jinan Hanyu Chemical Co.,Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd